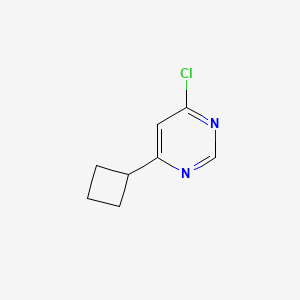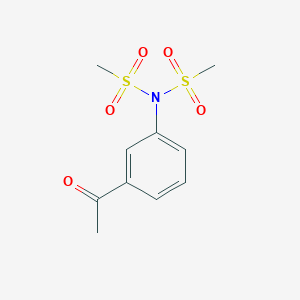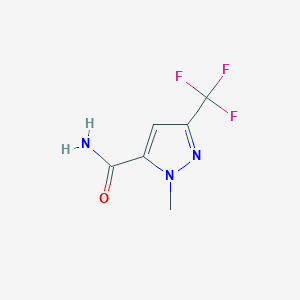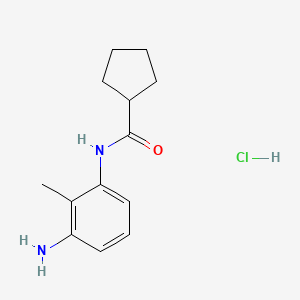
4-Chloro-6-cyclobutylpyrimidine
Descripción general
Descripción
4-Chloro-6-cyclobutylpyrimidine is a chemical compound with the CAS Number: 768397-43-9. It has a molecular weight of 168.63 and its IUPAC name is 4-chloro-6-cyclobutylpyrimidine . The compound is typically in an oil form .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-cyclobutylpyrimidine is1S/C8H9ClN2/c9-8-4-7 (10-5-11-8)6-2-1-3-6/h4-6H,1-3H2 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
4-Chloro-6-cyclobutylpyrimidine has a molecular weight of 168.63 . It is typically in an oil form . More specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the available sources.Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Functionalization
4-Chloro-6-cyclobutylpyrimidine has been used in electrochemical synthesis processes. For instance, a study by Sengmany et al. (2011) demonstrated the use of 4-amino-6-chloropyrimidines for preparing novel 4-amino-6-arylpyrimidines through an electrochemical reductive cross-coupling process. This process employs a sacrificial iron anode and a nickel(II) catalyst, allowing the formation of coupling products under mild conditions (Sengmany et al., 2011).
Unexpected Cyclization in Synthesis
An unexpected cyclization was discovered during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine, as reported by Dang et al. (2008). This study highlighted the intricate chemical reactions and transformations involving chloropyrimidines, leading to unexpected products (Dang et al., 2008).
Mechanism of Reaction Studies
Valk and Plas (1973) investigated the mechanism of the reaction of 4-chloro-5-cyano-6-phenylpyrimidine with potassium amide, providing insights into the conversion of chloropyrimidines into amino compounds. Their study contributes to the understanding of the chemical reactions and mechanisms involved in pyrimidine transformations (Valk & Plas, 1973).
Synthesis of Antiviral Compounds
Research by Holý et al. (2002) explored the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. They investigated various substitutions at different positions on the pyrimidine ring, demonstrating the potential of chloropyrimidines in developing antiviral compounds (Holý et al., 2002).
Transformation Reactions of Heterocyclic Compounds
Meeteren and Plas (2010) presented a study on the transformation reactions of heterocyclic halogeno compounds, including 4-chloro-2-phenylpyrimidine. Their research contributes to understanding how chloropyrimidines can be transformed through reactions with nucleophiles (Meeteren & Plas, 2010).
Synthesis of Fused Pyrimidines
El-Reedy et al. (1989) investigated the synthesis of new fused pyrimidines, using 4-chloro-2-methylthio-6-phenylpyrimidine. Their work demonstrates the versatility of chloropyrimidines in synthesizing complex heterocyclic compounds (El-Reedy et al., 1989).
Propiedades
IUPAC Name |
4-chloro-6-cyclobutylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRRCDFABHILGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421600.png)
![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)



![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421606.png)


![4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421613.png)
![4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421614.png)
![4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421615.png)

